2-Morpholino-2-(2-thienyl)acetonitrile

Übersicht

Beschreibung

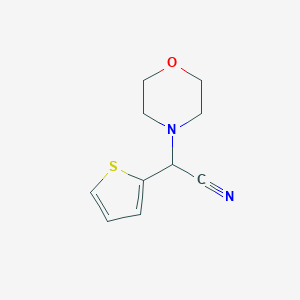

2-Morpholino-2-(2-thienyl)acetonitrile is a chemical compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol . It is a heterocyclic compound that contains both a morpholine ring and a thiophene ring.

Vorbereitungsmethoden

The synthesis of 2-Morpholino-2-(2-thienyl)acetonitrile typically involves the reaction of morpholine with 2-thiophenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production. This often includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : 2-Morpholino-2-(2-thienyl)acetonitrile serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. It can undergo various reactions such as nucleophilic substitutions and cyclizations, leading to the formation of diverse derivatives.

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with aryl halides | Aryl-substituted derivatives |

| Cyclization | Reaction with isothiocyanates | Thiazole derivatives |

Biology

- Enzyme Interaction Studies : The compound has been investigated for its ability to interact with specific enzymes, particularly in the context of kinase inhibition. Its morpholino group enhances solubility and bioavailability, making it a candidate for studying enzyme kinetics and mechanisms.

- Case Study : A study explored the use of morpholino-substituted compounds as selective inhibitors of Cyclin-G associated kinase (GAK). The presence of the morpholine moiety was crucial for binding affinity, with certain derivatives showing low nanomolar Kd values, indicating potent inhibitory effects on GAK activity .

Medicine

- Potential Therapeutic Applications : Research has indicated that this compound may exhibit therapeutic properties, particularly in cancer treatment. Its ability to inhibit specific kinases involved in cell proliferation makes it a candidate for drug development.

Wirkmechanismus

The mechanism of action of 2-Morpholino-2-(2-thienyl)acetonitrile involves its interaction with specific molecular targets and pathways. As an anticancer agent, it is believed to inhibit key enzymes involved in cell proliferation and survival. As an antiviral agent, it may interfere with viral replication by targeting viral enzymes or host cell factors. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

2-Morpholino-2-(2-thienyl)acetonitrile can be compared with other similar compounds, such as:

2-Morpholino-2-(2-furyl)acetonitrile: This compound contains a furan ring instead of a thiophene ring.

2-Piperidino-2-(2-thienyl)acetonitrile: This compound contains a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its combination of the morpholine and thiophene rings, which confer specific chemical and biological properties that are not observed in its analogs .

Biologische Aktivität

Introduction

2-Morpholino-2-(2-thienyl)acetonitrile (CAS Number: 68415-08-7) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N2OS. Its structure features a morpholino group and a thiophene ring, which are significant for its biological interactions. The presence of the nitrile group enhances its reactivity and bioactivity.

| Property | Value |

|---|---|

| Molecular Weight | 212.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | Not specified |

Biological Activity Overview

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound, morpholino-thiophenes, was screened against Mycobacterium tuberculosis and demonstrated promising results with a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 μM . This suggests that this compound may possess similar antimicrobial efficacy.

The proposed mechanisms of action for compounds containing morpholino and thiophene groups include:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.

- DNA Interaction : Some thiophene derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Cell Membrane Disruption : Certain derivatives can alter membrane integrity, leading to cell death.

Case Studies

-

Antitubercular Activity : A study identified a series of morpholino-thiophenes with significant activity against M. tuberculosis. The structure-activity relationship (SAR) indicated that modifications to the morpholine or thiophene moieties influenced potency and selectivity .

Compound ID MIC (H37Rv) Cytotoxicity (Vero) 1 0.72 μM >100 μM 19 >20 μM 68 μM 14 >20 μM >100 μM - Antifungal Activity : In another investigation, related compounds were tested against various fungal strains, showing moderate to good activity against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 78.23 μM .

Toxicity and Safety Profile

While the antimicrobial and anticancer activities are promising, it is crucial to consider the toxicity profiles of these compounds. In vitro studies indicate that the cytotoxicity levels vary significantly among different cell lines, emphasizing the need for further investigation into the safety and efficacy of this compound in vivo.

The biological activity of this compound presents a compelling area for further research, particularly in the fields of antimicrobial and anticancer drug development. While preliminary data suggest significant potential, comprehensive studies are necessary to fully elucidate its mechanisms of action, optimize its pharmacological properties, and assess its safety profile in clinical settings.

Future research should focus on:

- Detailed SAR studies to refine efficacy.

- In vivo models to evaluate therapeutic potential.

- Exploration of combination therapies with existing antibiotics or anticancer agents.

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c11-8-9(10-2-1-7-14-10)12-3-5-13-6-4-12/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKYGIVKIJXEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383963 | |

| Record name | 2-morpholino-2-(2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68415-08-7 | |

| Record name | 2-morpholino-2-(2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.